molecular formula C14H14I3N3O5 B8598410 3-[[3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]propanoic acid CAS No. 49755-81-9

3-[[3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]propanoic acid

Cat. No. B8598410
Key on ui cas rn: 49755-81-9
M. Wt: 684.99 g/mol
InChI Key: PGMIGSJOVKTOBC-UHFFFAOYSA-N
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Patent
US04032567

Procedure details

From 100.0 g. (0.155 mole) of N-(3-methylaminocarbonyl-5-amino-2,4,6-triiodobenzoyl)-β-alanine (IX c), m.p. about 190° C., in 190 ml. of dimethylacetamide, 70.1 g. (66.0%) of the above product, m.p. 295°-297° C. (under decomposition) is obtained with the addition of 28.7 ml. of acetyl chloride analogously to Example 14 and after reprecipitation from aqueous ammonia with hydrochloric acid.
Name
N-(3-methylaminocarbonyl-5-amino-2,4,6-triiodobenzoyl)-β-alanine
Quantity
0.155 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
66%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]([C:5]1[C:6]([I:22])=[C:7]([C:16]([I:21])=[C:17]([NH2:20])[C:18]=1[I:19])[C:8]([NH:10][CH2:11][CH2:12][C:13]([OH:15])=[O:14])=[O:9])=[O:4].[CH3:23][C:24](N(C)C)=[O:25]>>[CH3:1][NH:2][C:3]([C:5]1[C:6]([I:22])=[C:7]([C:16]([I:21])=[C:17]([NH:20][C:24](=[O:25])[CH3:23])[C:18]=1[I:19])[C:8]([NH:10][CH2:11][CH2:12][C:13]([OH:15])=[O:14])=[O:9])=[O:4]

Inputs

Step One
Name
N-(3-methylaminocarbonyl-5-amino-2,4,6-triiodobenzoyl)-β-alanine
Quantity
0.155 mol
Type
reactant
Smiles
CNC(=O)C=1C(=C(C(=O)NCCC(=O)O)C(=C(C1I)N)I)I
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)N(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CNC(=O)C=1C(=C(C(=O)NCCC(=O)O)C(=C(C1I)NC(C)=O)I)I
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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